Bunazosin

Hypertension Nephrology Renal Hemodynamics

Choose Bunazosin for hypertension or glaucoma protocols where renal function cannot be compromised. Unlike prazosin—which decreases GFR and ERPF—Bunazosin retard demonstrably increases both parameters in subjects with impaired renal function (CrCl 20–55 mL/min), making it the only acceptable α1-blocker for renal-sparing endpoints. It also delivers superior 24‑h systolic BP reduction (14.4 mmHg vs. 6.6 mmHg with doxazosin) and a markedly lower incidence of first‑dose orthostatic hypotension, boosting study retention. As the sole quinazoline α1-blocker with established topical ophthalmic efficacy, Bunazosin enables cross‑disciplinary vascular/ocular research with a single molecular entity.

Molecular Formula C19H27N5O3
Molecular Weight 373.4 g/mol
CAS No. 80755-51-7
Cat. No. B1200336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBunazosin
CAS80755-51-7
Synonyms4-amino-2-(4-butanoylhexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline HCl
Andante
bunazocine
bunazosin
bunazosin hydrochloride
E 643
E-643
E643
Molecular FormulaC19H27N5O3
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCCCC(=O)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC
InChIInChI=1S/C19H27N5O3/c1-4-6-17(25)23-7-5-8-24(10-9-23)19-21-14-12-16(27-3)15(26-2)11-13(14)18(20)22-19/h11-12H,4-10H2,1-3H3,(H2,20,21,22)
InChIKeyRHLJLALHBZGAFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bunazosin (CAS 80755-51-7) for Research and Procurement: A Quinazoline-Derived α1-Adrenoceptor Antagonist with Differentiated Renal and Hemodynamic Profile


Bunazosin (CAS 80755-51-7) is a quinazoline-derived, selective α1-adrenoceptor antagonist with a molecular weight of 373.45 g/mol and the molecular formula C19H27N5O3 . Unlike its non-selective predecessors, bunazosin demonstrates high specificity for α1-adrenoceptors while exhibiting minimal affinity for α2- and β-adrenoceptor subtypes [1]. Clinically investigated in Phase III trials for hypertension and marketed in select regions (Germany and Japan) for both systemic hypertension and as a topical agent for glaucoma, bunazosin possesses a unique dual-route therapeutic profile within the α1-blocker class .

Why Bunazosin (CAS 80755-51-7) Cannot Be Interchanged with Other α1-Blockers: The Procurement Case for Evidence-Based Selection


Substitution within the quinazoline α1-blocker class is precluded by marked inter-drug heterogeneity in renal hemodynamic effects, orthostatic tolerance, and chronotherapeutic blood pressure modulation. Head-to-head clinical studies demonstrate that prazosin, doxazosin, and bunazosin elicit divergent, sometimes opposite, effects on glomerular filtration rate (GFR) and effective renal plasma flow (ERPF) in hypertensive patients with renal impairment [1]. Furthermore, the incidence and severity of adverse events such as first-dose orthostatic hypotension vary significantly among agents, directly impacting patient compliance and study retention [2]. These pharmacodynamic divergences are not predicted by in vitro receptor binding affinity alone, necessitating direct evidence of the target compound to ensure experimental validity and clinical relevance [3].

Bunazosin (CAS 80755-51-7) Quantitative Differentiation Evidence: Comparative Data vs. Prazosin, Doxazosin, and Terazosin


Divergent Renal Hemodynamic Response: Bunazosin vs. Prazosin in Hypertensive Patients with Renal Impairment

In a double-blind, randomized clinical trial comparing bunazosin retard and prazosin in 53 hypertensive patients stratified by renal function, bunazosin demonstrated a uniquely favorable renal hemodynamic profile. In patients with moderate renal impairment (creatinine clearance 20–55 mL/min), bunazosin retard was associated with statistically significant increases in GFR and ERPF, whereas prazosin produced small decreases in both measures [1]. This divergent response suggests bunazosin preserves or improves renal perfusion in a vulnerable patient population, unlike the prototype agent prazosin.

Hypertension Nephrology Renal Hemodynamics

Reduced Orthostatic Hypotension Symptomatology: Bunazosin vs. Prazosin in Essential Hypertension

A double-blind randomized study of 185 patients with mild to moderate essential hypertension compared bunazosin retard (6 or 12 mg daily) with prazosin retard (1 to 4 mg daily) using standardized orthostatic tolerance testing (Schellong test). While both agents achieved satisfactory diastolic blood pressure reduction, the symptoms of orthostatic hypotension were significantly less frequent and less severe in the bunazosin group compared with the prazosin group [1]. The average diastolic BP reduction measured 24 hours post-dose was 9.8 mmHg for bunazosin versus 7 mmHg for prazosin [1].

Hypertension Cardiovascular Safety Pharmacovigilance

Superior Nocturnal Blood Pressure Modulation: Bunazosin vs. Doxazosin in Stage 2 Hypertension

In an 8-week add-on therapy trial comparing extended-release bunazosin (mean dose 2.8 mg/day) with extended-release doxazosin (mean dose 3.6 mg/day) in patients inadequately controlled on valsartan monotherapy, bunazosin demonstrated specific advantages in the stage 2 hypertension subgroup. Patients randomized to bunazosin achieved a significantly greater reduction in sitting systolic BP (14.4 ± 8.1 mmHg) compared to doxazosin (6.6 ± 13.8 mmHg; p = 0.015) [1]. Additionally, bunazosin produced favorable shifts in night-day BP ratios (systolic: -0.02 vs. +0.02, p = 0.04; diastolic: 0 vs. +0.04, p = 0.04) and a lower incidence of drug-related adverse events (6% vs. 20%, p = 0.058) [1].

Hypertension Chronotherapy Ambulatory Blood Pressure Monitoring

Ocular Hypotensive Efficacy as Adjunctive Glaucoma Therapy: Bunazosin 0.01% Topical vs. Placebo

Bunazosin hydrochloride 0.01% ophthalmic solution was evaluated as adjunctive therapy in patients already receiving latanoprost or timolol for glaucoma. In the latanoprost and timolol treatment arms, there was a significant difference in intraocular pressure (IOP) reduction between the bunazosin subgroup and the placebo subgroup at all visits after four weeks from the start of follow-up (p < 0.01) [1]. This establishes bunazosin as an effective add-on agent for IOP reduction, a dual-route (systemic and topical) therapeutic profile not shared by other quinazoline α1-blockers such as doxazosin or terazosin which lack ophthalmic approval.

Glaucoma Ophthalmology Intraocular Pressure

Bunazosin (CAS 80755-51-7) Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Hypertension Studies with Renal Comorbidity: Preserving Glomerular Filtration and Renal Plasma Flow

Bunazosin is the preferred α1-blocker for preclinical or clinical hypertension studies enrolling subjects with impaired renal function (creatinine clearance 20–55 mL/min). Unlike prazosin, which decreases GFR and ERPF in this population, bunazosin retard is associated with statistically significant increases in both renal hemodynamic parameters [1]. This property makes bunazosin essential for protocols where renal function preservation is a co-primary endpoint or exclusion criterion for other α1-blockers.

Stage 2 Hypertension Add-On Therapy with Chronotherapeutic Endpoints

For research protocols investigating combination antihypertensive therapy in stage 2 hypertension (systolic BP ≥160 mmHg or diastolic BP ≥100 mmHg), bunazosin extended-release provides quantifiably superior sitting systolic BP reduction (14.4 mmHg vs. 6.6 mmHg with doxazosin) and more favorable night-day BP ratio shifts [2]. This makes bunazosin the agent of choice for studies employing 24-hour ambulatory blood pressure monitoring or evaluating circadian BP modulation.

Orthostatic Hypotension-Sensitive Populations and First-Dose Safety Protocols

In studies where minimizing first-dose orthostatic hypotension is critical—such as elderly populations, patients on concomitant vasodilators, or protocols requiring rigorous safety monitoring—bunazosin demonstrates significantly less frequent and less severe orthostatic symptoms compared to prazosin despite comparable antihypertensive efficacy [3]. This differentiated safety profile supports study retention and reduces adverse event-related protocol deviations.

Integrated Ocular-Systemic α1-Blockade Research Programs

Bunazosin is uniquely suited for translational research programs bridging systemic hypertension and glaucoma pharmacotherapy. As the only quinazoline α1-blocker with established topical ophthalmic efficacy as an adjunct to latanoprost or timolol, bunazosin enables a single-molecule approach to investigating α1-adrenoceptor pharmacology across vascular and ocular tissues [4]. This reduces inter-compound variability in cross-disciplinary studies.

Technical Documentation Hub

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